Cobalt sulfate

Description

Cobaltous Sulfate is a reddish, toxic, metallic salt. This compound is used in the electrochemical industries, as a drier in paints and inks, as a coloring agent, in storage batteries and as a supplement for Vitamin B12 deficiency. Exposure to this compound results in irritation of the skin, eyes and respiratory tract and affects the thyroid, lungs, heart and kidneys. This compound is mutagenic in mammalian cells and is reasonably anticipated to be a human carcinogen based on evidence of carcinogenicity in experimental animals. (NCI05)

Cobalt(2+) sulfate is a compound of cobalt and sulfate in which the ratio of cobalt (+2 oxidation state) to sulfate is 1:1. It contains a cobalt(2+).

Properties

IUPAC Name |

cobalt(2+);sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Co.H2O4S/c;1-5(2,3)4/h;(H2,1,2,3,4)/q+2;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTVIXTQDYHMGHF-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

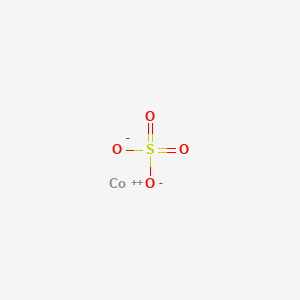

[O-]S(=O)(=O)[O-].[Co+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CoSO4, CoO4S | |

| Record name | COBALT SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8443 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | COBALT SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1127 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10026-24-1 (heptahydrate), 22541-53-3 (Parent) | |

| Record name | Cobaltous sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010124433 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1031042 | |

| Record name | Cobalt sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1031042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Cobalt sulfate is an odorless rose-pink solid. Sinks and mixes with water. (USCG, 1999), Dry Powder; Liquid; Pellets or Large Crystals; Pellets or Large Crystals, Liquid, Red to lavender solid; [Merck Index] Blue odorless powder; Soluble in water (362 g/L at 20 deg C); [MSDSonline], LAVENDER-TO-DARK-BLUE CRYSTALS. | |

| Record name | COBALT SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8443 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sulfuric acid, cobalt(2+) salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cobalt sulfate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4487 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | COBALT SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1127 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Odorless; heat of solution: 23 BTU/lb= 13 cal/g= 0.54X10+5 J/kg; solubility: 35.040 lb/100 lb water at 70 °F /Cobaltous sulfate heptahydrate/, In water, 330 g/L at 20 °C, 38.3 g/100 g water at 25 °C, Dissolves slowly in boiling water, 84 g/100 mL water at 100 °C, For more Solubility (Complete) data for Cobaltous sulfate (6 total), please visit the HSDB record page., Solubility in water, g/100ml at 20 °C: 36.2 (good) | |

| Record name | Cobaltous sulfate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/240 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | COBALT SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1127 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.948 at 68 °F (USCG, 1999) - Denser than water; will sink, 3.71 at 25 °C/4 °C, Light red crystalline solid; loses waters of crystallization when heated above 42 °C, producing the monohydrate at 100 °C and anhydrous salt above 250 °C; density: 2.01 kg/L at 25 °C /Cobalt(II) sulfate hexahydrate/, Density: 1.948 g/cu cm; loses heptahydrate at 420 °C /Cobalt(II) sulfate heptahydrate/, 3.71 g/cm³ | |

| Record name | COBALT SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8443 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cobaltous sulfate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/240 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | COBALT SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1127 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Red to lavender dimorphic, othorhombic crystals, Red orthorhombic crystals, Red powder, Rose-pink solid | |

CAS No. |

10124-43-3 | |

| Record name | COBALT SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8443 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cobaltous sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010124433 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cobaltous sulfate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15760 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sulfuric acid, cobalt(2+) salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cobalt sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1031042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cobalt sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.291 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | COBALTOUS SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H7965X29HX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Cobaltous sulfate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/240 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | COBALT SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1127 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

735 °C | |

| Record name | Cobaltous sulfate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/240 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Chemical Synthesis and Advanced Preparation Methodologies of Cobalt Sulfate

Green Synthesis Routes for Cobalt Sulfate (B86663) Production

Green synthesis approaches prioritize environmental sustainability by minimizing hazardous substances and energy consumption.

Acid-free atmospheric leaching processes represent an environmentally conscious pathway for the generation of cobalt sulfate, particularly from complex resources like spent lithium-ion batteries (LIBs) or sulfide (B99878) concentrates. One notable method involves sulfation roasting using SO₂-based gas, followed by water leaching mdpi.com. This process transforms valuable metals, including cobalt, into water-soluble sulfates, thereby avoiding the use of toxic acids mdpi.com. This approach allows for the selective formation of metal sulfates under carefully controlled atmospheric conditions mdpi.com. For instance, sulfation roasting of spent LIB black mass at 850 °C under a gas flow of 10% SO₂-10% O₂-Ar for 60 minutes, in the presence of carbon, has demonstrated significant cobalt extraction efficiencies, reaching up to 61.21% mdpi.com. The resulting sulfates are readily soluble in water, facilitating their recovery mdpi.com.

Another acid-free atmospheric leaching process involves the mechanochemical treatment of nickel sulfide concentrate (NSC) nih.gov. This treatment enables effective processing of NSC, leading to high leaching efficiencies for both nickel and cobalt, with iron largely remaining in the solid phase nih.gov. The resulting leaching solution can then be readily processed to yield battery-grade sulfates, including this compound nih.gov. This method offers economic advantages and can reduce carbon emissions by a substantial margin, providing a sustainable alternative for processing complex sulfide resources nih.gov.

Electrochemical synthesis offers a precise method for producing ultrafine cobalt powder from sulfate electrolytes, which can then be converted to this compound or used as a precursor. A developed method utilizes a sulfate-ammonium electrolyte with a pH adjusted to 11 by introducing ammonia (B1221849) wikidata.orgmdpi.comsaimm.co.za. The process operates at a maximum electrolyte temperature of 30 °C, as higher temperatures tend to yield larger, more compact metal particles wikidata.org.

The synthesis proceeds through a two-stage electrochemical process involving Co³⁺–Co²⁺–Co⁰ transitions, which contributes to increased polarization and the formation of ultrafine cobalt powder wikidata.org. Under these conditions, the cobalt powder consists of spherical particles that form coral-like aggregates, typically ranging from 35 to 150 µm in size, which are amenable to grinding wikidata.org. This method demonstrates high effectiveness, achieving a cathodic current yield of 39% and a specific power consumption of 48 kW·h/kg wikidata.orgsaimm.co.za.

Table 1: Electrochemical Synthesis Parameters and Cobalt Powder Characteristics

| Parameter | Value | Impact |

| Electrolyte Type | Sulfate-ammonium electrolyte | Facilitates ultrafine powder formation wikidata.org |

| pH | 11 (adjusted with ammonia) | Optimizes electrochemical processes wikidata.org |

| Maximum Electrolyte Temperature | 30 °C | Prevents formation of larger, compact particles wikidata.org |

| Particle Size | 35–150 µm (coral-like aggregates) | Easily grindable for superalloy production wikidata.org |

| Cathodic Current Yield | 39% | Indicates process efficiency wikidata.org |

| Specific Power Consumption | 48 kW·h/kg | High effectiveness, comparable to nickel powder synthesis wikidata.orgsaimm.co.za |

Crystallization Techniques for this compound Hydrates

Crystallization is a critical step in producing high-purity this compound hydrates, with various techniques influencing crystal properties and purity.

Cooling crystallization is a promising method for producing this compound hydrates due to its low energy consumption and potential for high purity ereztech.comamericanelements.com. The dynamics of this process, particularly the influence of impurities such as ammonium (B1175870) ions (NH₄⁺), significantly affect the kinetic behavior, activation energy, crystal structure, morphology, and purity of this compound hexahydrate (CoSO₄·6H₂O) ereztech.comamericanelements.com.

Research indicates that the presence of ammonium ions impacts the crystallization process even at low concentrations ereztech.comamericanelements.com. At ammonium concentrations up to 3.75 g/L, the crystal growth rate of this compound hexahydrate decreases, while the crystallization activation energy increases ereztech.comamericanelements.com. The crystal structure generally remains unchanged, and the purity experiences a minor decrease of approximately 0.2% ereztech.comamericanelements.com. This slight decline suggests a maximum adsorption limit of impurities onto the crystal surface ereztech.comamericanelements.com.

However, at a higher ammonium concentration of 5 g/L, a distinct shift in behavior is observed ereztech.comamericanelements.com. The crystal growth rate increases, and the activation energy decreases ereztech.comamericanelements.com. This change is attributed to the formation of Tutton's salt, specifically ammonium cobalt(II) sulfate hexahydrate ((NH₄)₂Co(SO₄)₂·6H₂O), which substantially reduces the crystal purity by 1% ereztech.comamericanelements.comamericanelements.com. Despite these effects on kinetics and purity, the presence of ammonium ions at any tested concentration generally does not alter the crystal shape of this compound hexahydrate ereztech.comamericanelements.com.

Experiments on cooling crystallization of this compound hexahydrate were conducted at initial temperatures of 25 °C, 30 °C, 35 °C, and 40 °C ereztech.com. The crystallization activation energy of this compound hexahydrate without impurities was determined to be 150.93 kJ/mol ereztech.com. With the addition of 3.75 g/L ammonium ions, the activation energy increased by 5.56% to 159.33 kJ/mol, while a concentration of 5 g/L led to a 2.24% decrease ereztech.com.

Table 2: Influence of Ammonium Ion Concentration on this compound Hexahydrate Crystallization

| Ammonium Concentration (g/L) | Crystal Growth Rate | Activation Energy | Crystal Structure | Purity Change | Crystal Shape |

| 0 | Baseline | 150.93 kJ/mol | Unchanged | N/A | Unaffected |

| 1.25 | Decreases | Increases | Unchanged | ~ -0.2% | Unaffected |

| 2.5 | Decreases | Increases | Unchanged | ~ -0.2% | Unaffected |

| 3.75 | Decreases | 159.33 kJ/mol (+5.56%) | Unchanged | ~ -0.2% | Unaffected |

| 5 | Increases | Decreases (-2.24%) | Tutton's salt forms | -1% | Unaffected |

Eutectic freeze crystallization (EFC) is recognized as an energy-efficient alternative to evaporative crystallization, particularly for the recovery of metal sulfate hydrates like those of nickel, cobalt, and manganese, with high purity nih.govampere-society.orgnih.gov. The fundamental principle of EFC involves cooling a concentrated aqueous saline solution to its eutectic point, at which both ice and salt crystals simultaneously form as separate phases nih.gov. These distinct crystal types can, in theory, be easily separated due to differences in density relative to the aqueous phase, with the ice typically being of high purity nih.gov.

In the context of this compound recovery, EFC has been investigated for its application in recycling lithium-ion batteries nih.govwikipedia.org. Studies have shown that the CoSO₄·7H₂O product obtained through EFC exhibits slightly higher quality in terms of purity and crystal shape compared to that produced by evaporative crystallization nih.gov. The process can be effectively described and optimized using ternary phase diagrams, such as the CoSO₄–H₂SO₄–H₂O system, which helps predict system changes during the freezing process and assess optimal EFC conditions nih.govampere-society.org. While the mixed-solvent electrolyte (MSE) model generally provides reliable inferences for phase diagrams at low temperatures, some deviations may occur, potentially related to insufficient low-temperature data or acid entrapment within the crystals nih.govampere-society.org.

Evaporative crystallization is a widely utilized technique for producing this compound hydrates, though it is known to be energy-intensive due to the significant heat input required for solvent evaporation ereztech.comamericanelements.comfishersci.ca. This method typically involves concentrating the solute by evaporation, followed by a cooling step to induce crystallization fishersci.ca.

Studies on semi-batch evaporative crystallization of this compound have revealed the formation of different hydrate (B1144303) forms depending on the evaporation temperature americanelements.comamericanelements.com. This compound crystallizes as this compound heptahydrate (CoSO₄·7H₂O) at evaporation temperatures of 30 °C and 40 °C americanelements.comamericanelements.com. At higher temperatures, specifically 60 °C and 80 °C, this compound hexahydrate (CoSO₄·6H₂O) is formed americanelements.comamericanelements.com. The crystal size can be influenced by process parameters, with higher heating power and increased mixing speed leading to the production of smaller crystals due to enhanced evaporation americanelements.com.

Further investigations into the dehydration of the formed hydrates show that this compound heptahydrate, particularly when crystallized at 40 °C, can be unstable americanelements.com. This heptahydrate tends to dehydrate, stabilizing as this compound hexahydrate at a drying temperature of 23 °C americanelements.com. At higher drying temperatures, such as 40 °C and 60 °C, the stable hydrate form observed is this compound monohydrate (CoSO₄·H₂O) americanelements.com.

A common industrial approach for producing this compound monohydrate involves a two-step process: initial preparation of this compound heptahydrate via evaporation-concentration-cooling crystallization, followed by high-temperature treatment to remove crystal water fishersci.co.uk. However, this method is characterized by its process complexity, extended production cycle, lower efficiency, high energy consumption, and elevated costs fishersci.co.uk.

Table 3: this compound Hydrate Formation via Evaporative Crystallization

| Evaporation Temperature (°C) | Hydrate Form Produced |

| 30 | CoSO₄·7H₂O americanelements.com |

| 40 | CoSO₄·7H₂O americanelements.com |

| 60 | CoSO₄·6H₂O americanelements.com |

| 80 | CoSO₄·6H₂O americanelements.com |

Table 4: Dehydration of this compound Hydrates

| Initial Hydrate (Crystallization Temp.) | Drying Temperature (°C) | Stable Hydrate Form |

| CoSO₄·7H₂O (40°C) | 23 | CoSO₄·6H₂O americanelements.com |

| CoSO₄·7H₂O (40°C) | 40 | CoSO₄·H₂O americanelements.com |

| CoSO₄·7H₂O (40°C) | 60 | CoSO₄·H₂O americanelements.com |

Preparation of this compound-Derived Nanomaterials

This compound serves as a crucial precursor for the synthesis of various cobalt-based nanomaterials, including cobalt nanoparticles and thin films. The properties of these nanomaterials, such as size and morphology, are significantly influenced by the synthesis method and conditions. researchgate.net

Liquid-Phase Reduction Methods for Cobalt Nanoparticle Synthesis

Liquid-phase reduction methods are widely employed for synthesizing cobalt nanoparticles from this compound due to their simplicity and ability to control particle characteristics. researchgate.netmdpi.comscispace.com These methods involve the reduction of cobalt ions in a solution, often in the presence of capping agents to prevent agglomeration and control size. researchgate.netmdpi.com

Key Liquid-Phase Reduction Methods and Findings:

Polyol Process: This method utilizes polyols, such as diethylene glycol (DEG) or ethylene (B1197577) glycol, as both solvent and reducing agents. researchgate.netmdpi.com

Research Finding (this compound Heptahydrate to Cobalt Hydroxide (B78521) to Cobalt Nanoparticles): In one study, cobalt hydroxide (Co(OH)₂) was first synthesized by reacting this compound heptahydrate (CoSO₄·7H₂O) with sodium hydroxide (NaOH) in deionized water. The purified cobalt hydroxide was then reduced by diethylene glycol (DEG) at various temperatures and times. Polyvinylpyrrolidone (PVP) was added as a capping agent to control agglomeration. Optimized conditions were found to be 200 °C for 4 hours with a PVP/Co(OH)₂ molar ratio of 0.6. The resulting nanoparticles had a face-centered cubic (fcc) structure and a size range of 100-200 nm. researchgate.net

Table 1: Cobalt Nanoparticle Synthesis via Polyol Process

| Precursor (Intermediate) | Reducing Agent | Capping Agent | Optimized Temperature | Optimized Time | PVP/Co(OH)₂ Molar Ratio | Resulting Structure | Size Range |

|---|

Sodium Borohydride (B1222165) Reduction: Sodium borohydride (NaBH₄) is a strong reducing agent commonly used for synthesizing metal nanoparticles. mdpi.com

Research Finding (this compound Heptahydrate to Cobalt Nanoparticles): Spherical cobalt nanoparticles with sizes of 80-100 nm were prepared by adding a 0.1 M sodium borohydride solution to a stirred mixture of this compound, tetrabutylammonium (B224687) bromide, and deionized water at room temperature. mdpi.com Another study demonstrated the synthesis of 2-4 nm cobalt and cobalt oxide nanoparticles by reducing this compound heptahydrate with sodium borohydride within functionalized SBA-15 mesoporous silica. sci-hub.se

Table 2: Cobalt Nanoparticle Synthesis via Sodium Borohydride Reduction

| Precursor | Reducing Agent | Stabilizing Agent/Template | Temperature | Size Range | Morphology |

|---|---|---|---|---|---|

| This compound | Sodium Borohydride | Tetrabutylammonium Bromide | Room Temp. | 80-100 nm | Spherical |

Hydrazine (B178648) Reduction: Hydrazine (N₂H₄) and its hydrates are also effective reducing agents for cobalt salts. scispace.comnih.gov

Research Finding (this compound and Hydrazine): Cobalt nanoparticles were produced from a 0.2 M this compound solution and 5 M hydrazine at 298 K (25 °C), resulting in spherical particles with a diameter of 400 nm. Decreasing the hydrazine concentration led to the formation of dendritic nanoparticles. The addition of citric acid was found to improve the reduction reaction rate and promote the formation of a hexagonal close-packed (ε-Co) phase. scispace.com In another instance, cobalt nanoparticles with a size range of 40-60 nm were synthesized from this compound heptahydrate and hydrazine monohydrate, with sodium citrate (B86180) dihydrate added to the solution. nih.gov

Table 3: Cobalt Nanoparticle Synthesis via Hydrazine Reduction

| Precursor (Concentration) | Reducing Agent (Concentration) | Additives/Conditions | Temperature | Size/Morphology | Resulting Phase |

|---|---|---|---|---|---|

| CoSO₄ (0.2 M) | Hydrazine (5 M) | - | 298 K | 400 nm Spherical | - |

| CoSO₄ (0.2 M) | Hydrazine (Decreased conc.) | - | 298 K | Dendritic NPs | - |

| CoSO₄ (0.2 M) | Hydrazine (5 M) | Citric Acid | 298 K | 400 nm Spherical | ε-Co (hcp) |

Precursor Development for Thin Film Deposition by Solution-Processing Methods

This compound is utilized as a precursor in various solution-processing methods for depositing thin films, particularly for cobalt oxides and sulfides, which find applications in energy storage and other fields. espublisher.comchalcogen.ro Solution-processing techniques are cost-effective and allow for good control over film composition and morphology. scielo.org.mxresearchgate.net

Key Solution-Processing Methods and Findings:

Electrochemical Deposition: This method involves depositing cobalt-containing films onto a substrate from an electrolyte solution. espublisher.comorientjchem.org

Research Finding (this compound to Cobalt Oxides): Cobalt oxides can be created from this compound using electrochemical deposition. espublisher.com While specific details for direct this compound to cobalt oxide thin film deposition via electrochemical methods are less detailed in the provided snippets, related studies show the use of cobalt chloride for electrodepositing cobalt oxide thin films, suggesting the feasibility of this compound as a precursor in similar electrochemical setups. ripublication.com

Research Finding (Cobalt-Copper Alloys): Cobalt-copper alloy thin films have been electrodeposited onto fluorine-doped tin oxide (FTO) electrodes from sulfate solutions. orientjchem.org

Chemical Solution Deposition (CSD) / Chemical Bath Deposition (CBD): These methods involve the precipitation of thin films from a chemical bath containing the precursor salts. chalcogen.roresearchgate.net

Research Finding (Cobalt Sulphide Thin Films): Cobalt sulfide (CoS) thin films have been synthesized from liquid phases using this compound (CoSO₄·7H₂O) and thiourea (B124793) as precursors in an aqueous alkaline medium (pH ≈ 11). The deposition was carried out at 56 °C for 80 minutes, yielding dark green, uniform, and tightly adhered films with a hexagonal wurtzite structure and an average crystallite size of approximately 15 nm. chalcogen.ro

Research Finding (Successive Ionic Layer Adsorption and Reaction - SILAR): The SILAR method, a variant of CBD, also uses this compound solution as a cationic precursor (e.g., with sodium sulfide as the anionic precursor) to deposit cobalt sulfide thin films on substrates like glass. This technique allows for optimization of parameters like concentration, pH, temperature, and immersion times to achieve good quality films. researchgate.net

Table 4: Thin Film Deposition from this compound Precursors

| Film Type | Precursor(s) | Deposition Method | Key Conditions/Parameters | Resulting Properties/Morphology |

|---|---|---|---|---|

| Cobalt Sulphide | CoSO₄·7H₂O, Thiourea | CSD | pH ≈ 11, 56 °C, 80 min | Hexagonal wurtzite, ~15 nm crystallites |

Solution-Processing for Doped Films: Cobalt salts, including potentially this compound, can be incorporated into solutions to produce doped thin films.

Research Finding (Cobalt-doped Vanadium Oxide): While cobalt chloride hexahydrate was specifically mentioned, the principle applies to cobalt salts. Cobalt-doped vanadium oxide (VOₓ:Co²⁺) thin films have been prepared by dispersing vanadium oxide powders and cobalt salt in isopropyl alcohol, followed by spin-coating and thermal annealing at low temperatures (e.g., 200 °C). These films exhibited amorphous structures and porous morphologies, with optical absorption onsets around 2.3 eV. scielo.org.mxresearchgate.net

Crystallographic and Spectroscopic Investigations of Cobalt Sulfate Systems

Structural Characterization of Cobalt Sulfate (B86663) Hydrates

X-ray diffraction (XRD) is a primary technique for elucidating the crystalline nature of materials. researchgate.net Studies on cobalt sulfate hydrates reveal that the crystalline phase is highly sensitive to the temperature of crystallization. For instance, evaporative crystallization experiments show that this compound crystallizes as heptahydrate (CoSO₄·7H₂O) at lower temperatures of 30°C and 40°C. researchgate.netaalto.fi As the temperature is increased to 60°C and 80°C, the hexahydrate form (CoSO₄·6H₂O) becomes the stable crystalline phase. researchgate.netaalto.fi Further dehydration at drying temperatures between 40°C and 60°C can lead to the formation of the monohydrate (CoSO₄·H₂O). aalto.fi The XRD patterns confirm the crystalline nature of these compounds, with distinct peaks corresponding to their specific lattice structures. researchgate.netresearchgate.net

The presence of impurities can also influence the crystal structure. For example, the introduction of ammonium (B1175870) can lead to the formation of Tutton's salt, (NH₄)₂Co(SO₄)₂·6H₂O, altering the crystallization process. researchgate.net The analysis of XRD patterns allows for the calculation of lattice parameters, which define the size and shape of the unit cell, providing fundamental information about the crystal structure. researchgate.net

| Crystallization Temperature | Observed Crystalline Phase | Reference |

|---|---|---|

| 30°C | This compound Heptahydrate (CoSO₄·7H₂O) | researchgate.netaalto.fi |

| 40°C | This compound Heptahydrate (CoSO₄·7H₂O) | researchgate.netaalto.fi |

| 60°C | This compound Hexahydrate (CoSO₄·6H₂O) | researchgate.netaalto.fi |

| 80°C | This compound Hexahydrate (CoSO₄·6H₂O) | researchgate.net |

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful tools for investigating the surface morphology and internal microstructure of materials. azooptics.comsemanticscholar.org SEM analysis of this compound reveals details about its particle shape and surface texture. Studies have shown that this compound particles can exhibit a spherical nature. researchgate.net The morphology can also be influenced by crystallization conditions. For example, crystals obtained at 30°C and 40°C are reported to be mainly agglomerates of octahedron-shaped particles. aalto.fi

The concentration of the this compound solution during synthesis also plays a crucial role in the resulting microstructure. A lower concentration can lead to a low nucleation rate, encouraging the formation of larger particles. researchgate.net Conversely, higher concentrations can result in a non-porous microstructure with some voids, due to increased particle growth and agglomeration rates. researchgate.net These microscopic studies provide essential information on how synthesis parameters can be tuned to control the physical form of this compound.

Spectroscopic Probing of Cobalt Coordination Environments

Spectroscopic techniques are employed to understand the bonding, electronic structure, and defects within the this compound compound by probing how it interacts with electromagnetic radiation.

Fourier Transform Infrared (FTIR) spectroscopy is a technique used to identify functional groups and analyze the vibrational modes of molecules. jascoinc.comnih.gov In the context of this compound, FTIR studies confirm the bonding between cobalt and the sulfate group. researchgate.net The sulfate anion (SO₄²⁻) has four characteristic vibrational modes: a symmetric stretch (ν₁), an asymmetric stretch (ν₃), a symmetric bend (ν₂), and an asymmetric bend (ν₄). researchgate.net The positions of these absorption bands in an FTIR spectrum can provide information about the symmetry and coordination environment of the sulfate ion within the crystal lattice. researchgate.net Analysis of these vibrational bands helps in understanding the molecular structure and the nature of the chemical bonds present in the compound. nih.gov

Ultraviolet-Visible (UV-Vis) spectroscopy is utilized to study the electronic transitions within a material. thermofisher.com By analyzing the absorption of light across the UV and visible range, information about the electronic structure can be obtained. analyzetest.com For semiconductor materials like this compound, UV-Vis spectroscopy is a key method for determining the optical band gap (Eg). thermofisher.com The band gap is the energy difference between the valence band and the conduction band. thermofisher.com

A study on this compound (CoSO₄) using UV-Vis spectroscopy determined the energy gap to be 2.14 eV. researchgate.net This value is crucial for understanding the material's electronic and optical properties, confirming its suitability for certain applications, such as filters in the UV and visible regions. researchgate.net The same study also deduced the Urbach energy, a measure of the disorder in the material's structure, to be 0.3158 eV. researchgate.net

| Parameter | Value | Reference |

|---|---|---|

| Energy Gap (Eg) | 2.14 eV | researchgate.net |

| Urbach Energy | 0.3158 eV | researchgate.net |

Photoluminescence (PL) spectroscopy is a sensitive, non-destructive technique for probing the electronic structure of materials, particularly for identifying defects and vacancies. aps.orgillinois.edu When a material absorbs photons, electrons are excited to higher energy states. The subsequent relaxation and emission of light (luminescence) can reveal the presence of energy levels within the band gap, which are often associated with crystalline defects. nih.gov

In the case of this compound, PL studies have indicated the presence of sulphur vacancies and other native point defects within the structure. researchgate.net These defects can create localized energy states that influence the material's optical and electronic properties. nih.gov The analysis of the PL spectrum, including the intensity and position of emission peaks, provides valuable insights into the quality of the crystal and the nature of its intrinsic defects. rsc.org

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Centers

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR) spectroscopy, is an analytical technique specifically used for studying materials with unpaired electrons. wikipedia.org The method is analogous to Nuclear Magnetic Resonance (NMR), but it probes the magnetic properties of electron spins instead of atomic nuclei. wikipedia.org This makes it particularly valuable for investigating metal complexes, such as those involving cobalt(II) (Co(II)), the paramagnetic center in this compound. wikipedia.orgosti.gov The Co(II) ion has a 3d⁷ electronic configuration with one or more unpaired electrons, rendering it EPR-active. osti.gov

EPR spectroscopy provides detailed information about the electronic structure and the local environment of paramagnetic species. osti.gov When a sample containing unpaired electrons is placed in a strong magnetic field and irradiated with a fixed-frequency microwave, transitions between electron spin energy levels can be induced. The absorption of microwave energy is detected and plotted as a spectrum, typically as the first derivative of the absorption. wikipedia.org

Key parameters obtained from an EPR spectrum include the g-factor and hyperfine coupling constants.

The g-factor: This parameter is a measure of the magnetic moment of the unpaired electron and is influenced by its local electronic environment. Anisotropy in the g-factor (variations in its value depending on the orientation of the molecule relative to the magnetic field) provides insights into the geometry of the metal center. osti.gov

Hyperfine Coupling: This refers to the interaction between the unpaired electron and nearby magnetic nuclei (like the ⁵⁹Co nucleus, which has a nuclear spin I = 7/2). This interaction splits the EPR signal into multiple lines, and the magnitude of this splitting provides information about the molecular orbitals and the nature of the chemical bonds involving the paramagnetic center.

Research on various Co(II) complexes demonstrates the utility of EPR in characterizing their coordination. For instance, studies on sulphonamide adducts of Co(II) carbonic anhydrases revealed highly anisotropic EPR spectra with g-values ranging from 6.3 to 1.5. nih.gov Such spectra are indicative of a high-spin (S=3/2) ground state split into two spin doublets, a condition that can arise in a tetrahedral system with significant rhombic distortion. nih.gov In other studies, multi-frequency EPR spectroscopy combined with computational modeling has been used to reconstruct the electronic structure of Co(II) molecular catalysts, establishing correlations between EPR parameters (like the Az value) and the coordination environment. osti.gov

The table below presents typical EPR parameters for illustrative Co(II) complexes, showcasing the data derived from such investigations.

| Cobalt(II) System | Spin State | g-values | Reference |

|---|---|---|---|

| High-Spin Co(II) Complex (Trigonal Antiprismatic) | S = 3/2 | g⊥ = 1.9, g∥ = 2.1 | rsc.org |

| Low-Spin Co(II) Complex (in H2O:glycerol) | S = 1/2 | Marked decrease in g-tensor anisotropy observed | osti.gov |

| Co(II) Carbonic Anhydrase-Sulphonamide Adduct | Effective S' = 1/2 (from S=3/2 ground level) | Range from 1.5 to 6.3 | nih.gov |

Energy-Dispersive X-ray Spectroscopy (EDS) for Elemental Composition

Energy-Dispersive X-ray Spectroscopy (EDS, EDX, or EDXA) is a powerful analytical technique used for the elemental analysis or chemical characterization of a sample. wikipedia.org It is often used in conjunction with Scanning Electron Microscopy (SEM), allowing for microanalysis of features as small as one micrometer. mee-inc.com The fundamental principle involves bombarding a sample with a focused beam of electrons, which excites electrons in the sample's atoms. wikipedia.orgmee-inc.com This excitation causes an electron from an inner shell to be ejected, creating a vacancy. An electron from a higher-energy outer shell then fills this vacancy, releasing the excess energy in the form of an X-ray. wikipedia.orglibretexts.org

Each element has a unique atomic structure, which means the energy of the emitted X-rays is characteristic of the element from which it originated. wikipedia.org An EDS detector measures the number and energy of these emitted X-rays. mee-inc.com The resulting data is displayed as a spectrum, with peaks corresponding to the specific elements present in the sample. The intensity of each peak is roughly proportional to the concentration of that element in the sample, allowing for semi-quantitative and quantitative analysis.

In the context of this compound, EDS is an effective tool for verifying its elemental composition. An analysis would be expected to show distinct peaks corresponding to Cobalt (Co), Sulfur (S), and Oxygen (O). For example, in studies involving the synthesis of cobalt oxide nanoparticles from this compound, EDS is used to confirm the elemental makeup of the final product, showing the presence of cobalt and oxygen. researchgate.net

Furthermore, EDS can be used for elemental mapping, which provides a visual representation of the spatial distribution of elements across a sample's surface. This is particularly useful for analyzing complex materials or identifying impurities. For instance, high spatial resolution EDS analysis has been successfully used to map the distribution of cobalt, nickel, arsenic, and sulfur in mineral grains. azom.com The table below shows typical conditions used for acquiring EDS spectrum images (HyperMaps). azom.com

| Parameter | Value |

|---|---|

| Accelerating Voltage (kV) | 7 |

| Beam Current (pA) | 22 |

| Input Count Rate (kcps) | ~97 |

| Map Resolution (pixels²) | 1024 x 768 |

| Pixel Resolution (nm) | 50 |

| Acquisition Time (min) | 187 |

The following table provides an illustrative example of quantitative results that could be obtained from an EDS analysis of a this compound-derived material.

| Element | Characteristic X-ray Line | Weight % | Atomic % |

|---|---|---|---|

| Oxygen (O) | Kα | 41.35 | 60.01 |

| Sulfur (S) | Kα | 20.71 | 14.99 |

| Cobalt (Co) | Kα | 37.94 | 25.00 |

| Total | 100.00 | 100.00 |

Catalytic Science Involving Cobalt Sulfate Derivatives

Catalytic Precursors and Mechanism Elucidation

Mechanistic Studies of Cobalt-Catalyzed Reactions

Mechanistic investigations into reactions catalyzed by cobalt, particularly those involving cobalt sulfate (B86663) or its derivatives, have revealed diverse pathways, including radical-based processes, redox cycles, and ligand-assisted transformations. Studies have explored aspects such as the oxidation and precipitation mechanisms of cobalt in sulfate solutions researchgate.net and the broader field of cobalt-catalyzed sulfate radical-based advanced oxidation researchgate.net. These studies provide critical insights into the activation of substrates, the nature of reactive intermediates, and the factors governing selectivity and efficiency.

Cobalt-mediated advanced oxidation processes (AOPs), particularly those involving peroxymonosulfate (B1194676) (PMS), leverage the generation of highly reactive sulfate radicals (SO₄•⁻) for the degradation of organic contaminants in aqueous environments. The mechanism typically involves a cobalt(II)/cobalt(III) redox cycle, where cobalt(II) activates PMS, leading to the formation of SO₄•⁻. acs.orgnih.gov

Detailed quenching studies have been instrumental in identifying the primary radical species involved in these systems. For instance, in the cobalt-mediated decomposition of peroxymonosulfate, alcohols containing an alpha hydrogen, such as methanol (B129727) and ethanol, readily react with both hydroxyl (OH•) and sulfate radicals. In contrast, peroxymonosulfate radicals are relatively inert towards alcohols. Furthermore, tert-butyl alcohol (TBA), while an effective quenching agent for hydroxyl radicals, reacts approximately 1000-fold slower with sulfate radicals. This differential reactivity helps to distinguish between the radical species generated and confirm the sulfate radical pathway. acs.org

Table 1: Quenching Agent Reactivity with Radical Species in Co/PMS System

| Quenching Agent | Reactivity with Hydroxyl Radicals (OH•) | Reactivity with Sulfate Radicals (SO₄•⁻) | Reactivity with Peroxymonosulfate Radicals |

| Methanol / Ethanol | High | High | Inert |

| tert-Butyl Alcohol | High | Low (1000x slower) | Inert |

Beyond organic contaminant degradation (e.g., 2,4-dichlorophenol, atrazine, naphthalene), cobalt catalysts, including those supported on materials like bentonite, are effective in the catalytic oxidation of sulfite (B76179) (SO₃²⁻) to sulfate (SO₄²⁻), a critical step in flue gas desulfurization processes. The proposed mechanism for magnesium sulfite (MgSO₃) oxidation by bentonite-supported cobalt catalysts involves the generation of various active free radicals, including OH•, SO₄•⁻, SO₃•⁻, and SO₅•⁻, which collectively accelerate the oxidation process. Similarly, cobalt ions are effective in catalyzing the oxidation of calcium bisulfite to sulfate. acs.orgnih.govnih.govtandfonline.com

Cobalt-catalyzed asymmetric hydrogenation has emerged as a powerful method for synthesizing chiral molecules. Mechanistic studies on the asymmetric hydrogenation of α-primary amino ketones, for example, have elucidated a non-redox cobalt(II) catalytic cycle. This process is characterized by a proton shuttle-activated outer-sphere reaction mode, where the primary amino (NH₂) group plays a crucial role through assisted coordination to the cobalt center, facilitating the reduction of the carbon-oxygen double bond. nih.govacs.org

The reaction proceeds with high efficiency and enantioselectivity, often achieving up to 99% enantiomeric excess (ee) with low catalyst loadings (up to 1000 S/C, substrate to catalyst ratio) within short reaction times, demonstrating a highly efficient catalytic turnover. nih.govacs.org

Table 2: Representative Performance in Cobalt-Catalyzed Asymmetric Hydrogenation of α-Primary Amino Ketones

| Substrate Type | Enantioselectivity (ee) | Catalyst Loading (S/C) | Reaction Time (h) |

| α-Primary Amino Ketones | Up to 99% | Up to 1000 | ~0.5 |

Note: Data derived from studies showing high yields and enantioselectivities for various substituted α-primary amino ketones. nih.govacs.org

Further investigations into cobalt-catalyzed olefin hydrogenation have revealed alternative mechanistic pathways, such as radical hydrogen-atom transfer (HAT) pathways. These mechanisms are distinct from classic organometallic pathways and are often facilitated by supporting ligands capable of storing dihydrogen. uchicago.eduacs.org

In the context of electrochemical energy conversion, heterogeneous molecular catalysts (HMCs) with cobalt active sites are highly effective for the oxygen evolution reaction (OER). These catalysts typically operate via a classical redox-mediated mechanism involving dynamic equilibria between Co²⁺/³⁺ and Co³⁺/⁴⁺ oxidation states. rsc.orgrsc.org

Recent mechanistic advancements have explored how the incorporation of sulfate groups can tune this mechanism. For instance, sulfate groups embedded in graphene have been utilized to link model Co-2,2′-bipyridine complexes, forming specific CoN₂O₄S₁ coordination moieties. This strategic incorporation of sulfate groups induces the oxidation of molecular cobalt sites from a +2 to a +3 oxidation state under open-circuit conditions, driven by a proton-coupled electron transfer (PCET) nature. This pre-oxidation effectively eliminates the disadvantageous generation of the low-valent Co²⁺ state from its redox equilibrium during catalysis, significantly improving the turnover frequencies of the cobalt sites towards OER. The OER performance in such systems has shown a two-order dependence on the concentration of hydroxide (B78521) ions (OH⁻). rsc.orgrsc.org

Cobalt sulfate, sometimes in conjunction with other reagents, has been implicated in the mechanisms of various other organic reactions. For example, this compound-acetic acid acts as a synergistic catalytic system for the tetrahydropyranylation of alcohols and phenols. Mechanistic proposals for this reaction suggest that both this compound and acetic acid are indispensable for accelerating the reaction rate, highlighting a cooperative catalytic effect. cas.cn

In the Beckmann rearrangement, cobalt salts (including potential sulfate forms, though other counteranions like perchlorate (B79767) and trifluoromethanesulfonate (B1224126) are also reported) combined with Lewis acids have been found to efficiently catalyze the transformation of cycloalkanone oximes to lactams under mild conditions. The proposed mechanism involves coordination of the cobalt salt to the nitrogen atom of the oxime and coordination of the Lewis acid to the oxygen, facilitating the rearrangement of cyclohexanone (B45756) oxime to ε-caprolactam. scirp.org

Cobalt-catalyzed C–H activation reactions, such as hydroarylations, also involve intricate mechanistic pathways. These can include oxidative addition of a C–H bond to a low-valent cobalt species, followed by alkyne or alkene insertion and subsequent reductive elimination. Other pathways, such as concerted metalation-deprotonation (CMD), have also been proposed depending on the specific cobalt catalyst and reaction conditions. While not always directly involving this compound, these studies underscore the diverse mechanistic capabilities of cobalt in organic synthesis. beilstein-journals.orgresearchgate.net

Electrochemistry of Cobalt Sulfate Solutions and Electrodeposits

Fundamental Studies on Cobalt Electrodeposition

The electrodeposition of cobalt from aqueous sulfate (B86663) solutions is a complex process governed by electrochemical kinetics and influenced by the composition of the electrolytic bath.

Co²⁺(aq) + 2e⁻ → Co(s)

Electrochemical kinetic studies indicate that this process occurs in a multi-step mechanism. The deposition is influenced by factors such as the potential applied, the concentration of Co²⁺ ions, pH, and temperature. The process often involves the formation of intermediate species and is complicated by the simultaneous hydrogen evolution reaction (HER), especially in acidic solutions. The kinetics of cobalt electrodeposition can be studied using techniques like cyclic voltammetry, which reveals potential-dependent adsorption and reduction behaviors.

The characteristics of the final cobalt electrodeposit—such as its morphology, structure, and physical properties—are highly sensitive to the composition of the electrolyte and the presence of additives. nih.gov

Electrolyte Anions: The type of anion present in the electrolyte can significantly influence the deposit's characteristics. For instance, studies comparing sulfate and chloride ions have shown that sulfate ions can promote the development of specific crystal plane orientations, such as the (220) plane in Co-Sn alloys. nih.gov In contrast, chloride ions may induce different orientations like the (200) and (101) planes and can lead to more fine-grained deposits. nih.gov Furthermore, electrodeposition in chloride-containing electrolytes can sometimes be hindered compared to sulfate baths due to the preferential reduction of hydrogen ions. nih.gov

Organic Additives: Organic additives are frequently used in acidic plating baths to improve the surface finish and morphology of the deposit. researchgate.net Without additives, deposits from acidic electrolytes tend to be irregular, dendritic, or needle-like. researchgate.net Additives can function by adsorbing onto the electrode surface at specific potentials, which modifies the nucleation and growth of the cobalt crystals. researchgate.net This can suppress dendritic growth and lead to brighter, smoother electrodeposits. researchgate.net

Inorganic Additives: Certain inorganic compounds can be added to suppress undesirable side reactions. For example, in acidic aqueous cobalt sulfate electrolytes using an insoluble anode, Co³⁺ ions can form and lead to the precipitation of insoluble oxides. Adding salts or oxides of multivalent metals like vanadium, titanium, or molybdenum can suppress this by reducing the Co³⁺ back to the soluble Co²⁺ form, preventing its codeposition. google.com

The table below summarizes the influence of various components on electrodeposition.

| Factor | Influence on Electrodeposit | Example |

| Anion Type | Affects crystal orientation and grain structure. nih.gov | Sulfate ions promoted (220) plane development in Co-Sn alloys, while chloride ions favored (200) and (101) planes. nih.gov |

| Organic Additives | Improves surface morphology, suppresses dendritic growth, enhances brightness. researchgate.net | Morin was found to adsorb at potentials from -0.44 to -0.60 V, enhancing nucleation site density. researchgate.net |

| Inorganic Additives | Suppresses formation of insoluble oxide precipitates. google.com | Vanadium pentoxide (V₂O₅) reduces Co³⁺ to soluble Co²⁺, preventing precipitation. google.com |

| Deposition Potential | Controls the mass and composition of the deposited alloy. nih.gov | The mass of Co-Sn deposits was found to increase with more negative potentials in sulfate baths. nih.gov |

| pH and Temperature | Affects plating efficiency and physical properties of the deposit. google.com | Increasing the electrolysis temperature from 20°C to 40°C can improve plating efficiency. google.com |

Electrochemical Reduction of Cobalt Sulfide (B99878) and Related Compounds

Cobalt sulfide (CoS) is a key compound in the extractive metallurgy of cobalt. researchgate.net It can be produced from leaching and sulfide precipitation processes. researchgate.net The electrochemical reduction of solid cobalt sulfide to cobalt metal has been investigated, often in molten salt electrolytes like NaCl-KCl. researchgate.net During electrolysis, sulfide ions (S²⁻) are released from the solid cathode and are oxidized at the anode. researchgate.net

The electrochemistry of various cobalt sulfide phases, such as Co₉S₈, Co₃S₄, and CoS₂, has been studied for their electrocatalytic properties. rsc.org The specific composition and phase of the cobalt sulfide significantly influence its electrochemical activity. rsc.orgfao.org For instance, sulfur-deficient CoSₓ has been found to be more electrocatalytically active for the triiodide reduction reaction than sulfur-rich phases. fao.org Similarly, related cobalt compounds like cobalt oxides (e.g., Co₃O₄) can also be electrochemically reduced to cobalt metal, often involving an intermediate step where Co₃O₄ is first reduced to CoO. researchgate.net

Theoretical Approaches in Electrochemical Systems (e.g., Hydrogen Evolution Reaction)

During the electrodeposition of cobalt from aqueous solutions, a significant competing cathodic reaction is the hydrogen evolution reaction (HER). This reaction is highly sensitive to the state of the electrode surface. researchgate.net Understanding and controlling HER is crucial for achieving high current efficiency in cobalt plating.

Theoretical approaches, including Density Functional Theory (DFT) calculations, are employed to understand the mechanisms of these complex electrochemical processes. rsc.org For the HER catalyzed by cobalt-containing species, mechanistic studies suggest possible pathways. One proposed route is an EECC pathway, which involves two sequential electron transfers (E) followed by two chemical steps (C), such as proton coupling. mdpi.com In this mechanism, a Co(II) species is reduced to Co(I), which then binds with a proton to form a cobalt-hydride intermediate (Co(III)-H⁻). This hydride then reacts with another proton to release H₂ gas. mdpi.com

Agricultural and Phytoremediation Research with Cobalt Sulfate

Role of Cobalt Sulfate (B86663) in Plant Physiology and Nitrogen Fixation

Cobalt is a crucial micronutrient for certain biological processes in plants, most notably the symbiotic relationship between leguminous plants and nitrogen-fixing bacteria. Its influence extends to the synthesis of vital coenzymes and the enhancement of growth in a variety of crops.

Cobalt is indispensable for the symbiotic nitrogen fixation process carried out by Rhizobium bacteria in the root nodules of leguminous plants such as faba beans, soybeans, and chickpeas. frontiersin.orgresearchgate.net These bacteria require cobalt to synthesize cobalamin (vitamin B₁₂), a coenzyme essential for the function of nitrogenase, the enzyme complex that converts atmospheric nitrogen (N₂) into ammonia (B1221849) (NH₃). researchgate.netacresusa.com This process provides the plant with a usable form of nitrogen, a critical macronutrient for growth.

| Treatment | Number of Nodules per Plant | Nodule Fresh Weight (g/plant) | Nodule Dry Weight (g/plant) | Nitrogenase Activity |

|---|---|---|---|---|

| Control (No Cobalt) | Lower | Lower | Lower | Lower |

| Cobalt Applied | Significantly Increased | Significantly Increased | Significantly Increased | Significantly Increased |

The primary biochemical role of cobalt in nitrogen-fixing microorganisms is its function as the central metal ion in the corrin ring of cobalamin, or vitamin B₁₂. researchgate.netnih.gov The synthesis of vitamin B₁₂ is exclusive to certain bacteria and archaea, including Rhizobium. nih.govallresearchjournal.com This vitamin acts as a cofactor for several critical enzymes.

In Rhizobium and Bradyrhizobium species, three key enzymes are known to be cobalamin-dependent:

Methionine Synthase: Involved in the synthesis of the amino acid methionine.

Methylmalonyl-CoA Mutase: Plays a role in the metabolism of fatty acids and amino acids. The synthesis of leghaemoglobin, a protein that regulates oxygen supply to the nitrogen-fixing bacteroids, is influenced by this enzyme. acresusa.comresearchgate.net

Ribonucleotide Reductase: Essential for the synthesis of deoxyribonucleotides, the building blocks of DNA. acresusa.com

The activity of these enzymes is directly dependent on the availability of cobalt for vitamin B₁₂ synthesis. acresusa.com A lack of cobalt leads to reduced production of these enzymes, which in turn impairs the metabolic functions of the bacteria, hindering their ability to effectively fix nitrogen and support the host plant. frontiersin.org

While the essentiality of cobalt is most clearly established for legumes, research has also documented its beneficial effects on the growth and yield of various non-leguminous crops. frontiersin.org Cobalt sulfate application has been shown to boost growth parameters in crops like potatoes, wheat, corn, and parsley. frontiersin.orgnih.gov

In a study on potatoes (Solanum tuberosum), the application of this compound led to significant increases in stem length, shoot dry weight, root dry weight, and leaf dry weight. nih.gov It also enhanced the concentration of chlorophyll, which is vital for photosynthesis. nih.gov Similarly, research on wheat has shown that cobalt application can enhance both shoot and root dry weights. frontiersin.org These growth improvements are often attributed to cobalt's role in various physiological processes, including its potential influence on auxin metabolism, which regulates cell elongation and development. acresusa.com

Furthermore, some nitrogen-fixing bacteria, known as diazotrophs, can form associations with non-leguminous plants like rice, wheat, and sugarcane, providing them with fixed nitrogen. frontiersin.orgresearchgate.net These bacteria also require cobalt for their nitrogen-fixing enzymes, suggesting an indirect pathway by which cobalt can benefit non-leguminous crops. frontiersin.org

| Growth Parameter | % Increase with this compound vs. Control |

|---|---|

| Stem Length | ~6% |

| Shoot Dry Weight | ~15% |

| Root Dry Weight | ~9% |

| Leaf Dry Weight | ~49% |

| Total Chlorophyll | ~28% |

Nutrient Stress Mitigation and Overall Plant Health Enhancement

Under salt stress, cobalt application has been found to improve morphological parameters such as shoot length, root length, and both fresh and dry plant weight. researchgate.net The mechanisms behind this stress alleviation are multifaceted. Cobalt may help reduce ionic toxicity by mitigating the excessive accumulation of harmful ions like sodium (Na⁺) and chloride (Cl⁻) in plant tissues. nih.gov It also appears to improve the activity of antioxidant enzymes, which protect the plant from oxidative damage caused by reactive oxygen species (ROS) that are often produced under stress conditions. frontiersin.orgnih.gov Furthermore, cobalt may enhance the synthesis and prevent the degradation of chlorophyll, thereby maintaining photosynthetic capacity when it would otherwise be inhibited by stress. researchgate.net

Soil Amendment Strategies and Nutrient Availability in Agricultural Systems

The use of this compound in soil amendment strategies is influenced by its chemistry and interactions within the soil environment. The bioavailability of cobalt to plants is not solely dependent on its total concentration in the soil but is governed by several factors. acresusa.comallresearchjournal.com

Soil pH is a critical factor, with higher pH levels generally reducing cobalt availability to plants. nutri-tech.com.au The presence of organic matter can increase its availability by forming soluble complexes with the cobalt ions. nutri-tech.com.auallresearchjournal.com Soil texture also plays a role; clay soils, which are rich in manganese and iron oxides, tend to have higher cobalt levels and can bind cobalt, affecting its uptake by plants. acresusa.comnutri-tech.com.au

When used as a fertilizer or soil amendment, cobalt can influence the availability and uptake of other essential nutrients. Research indicates that cobalt application can enhance the uptake of macronutrients like nitrogen, phosphorus, and potassium, as well as micronutrients such as manganese and zinc. nih.gov However, it can also have an antagonistic relationship with iron, where high levels of cobalt may reduce iron uptake. nutri-tech.com.aunih.gov Therefore, soil amendment strategies involving cobalt must consider the existing nutrient profile of the soil to ensure balanced plant nutrition.

Analytical Chemistry and Speciation of Cobalt in Sulfate Matrices

Method Development for Cobalt Speciation in Complex Environmental and Biological Matrices

Advanced analytical techniques are required to separate and quantify different cobalt species in intricate sample matrices. These methods often involve a combination of a separation technique with a highly sensitive detection method.

The coupling of liquid chromatography with elemental mass spectrometry, such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Electrospray Ionization Mass Spectrometry (ESI-MS), provides a powerful tool for cobalt speciation. taylorfrancis.com This "hyphenated" technique allows for the physical separation of different cobalt-containing species before their highly sensitive and selective detection. spectroscopyonline.com

Size Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic volume. nih.gov When coupled with ICP-MS, SEC can differentiate between large molecular weight cobalt species, such as cobalt bound to proteins like albumin, and smaller molecular cobalt complexes, including cyanocobalamin (B1173554) (vitamin B12) and free cobalt ions. tandfonline.com A method utilizing SEC-ICP-MS has been developed to separate and quantify these species in human serum, achieving a detection limit of 0.037 μg/L. tandfonline.comtandfonline.com This is particularly important for understanding the kinetics and toxicology of cobalt compounds, as the biological activity of Co(II) ions is partially sequestered by binding to serum albumin. tandfonline.com

| Cobalt Species | Separation Principle | Typical Matrix | Detection Method |

| Albumin-Co | Larger hydrodynamic volume | Human Serum | ICP-MS |

| Cyanocobalamin | Smaller hydrodynamic volume | Human Serum | ICP-MS |

| Free Co(II) | Smallest hydrodynamic volume | Human Serum | ICP-MS |

Anion-Exchange Chromatography (AEC) separates molecules based on their net negative charge. This technique, when paired with ICP-MS or ICP-AES (Inductively Coupled Plasma Atomic Emission Spectrometry), is effective for studying the formation of anionic cobalt complexes. nih.gov For instance, the speciation of cobalt in a cobalt-cysteine system has been investigated using AEC-ICP-AES, demonstrating the strong influence of pH and ligand-to-metal ratios on the nature and stoichiometry of the formed complexes. nih.gov In such systems, cobalt-cysteine complexes can be characterized, separated, and detected, allowing for the creation of experimental speciation diagrams. nih.gov Similarly, anion-exchange methods have been developed to separate cobalt from other metals, like nickel, by forming specific anionic complexes in the presence of certain ligands. nih.govresearchgate.net

A study on the separation of cobalt and iron using anion-exchange chromatography in hydrochloric acid solutions of varying concentrations highlights the differential formation of anionic chloro-complexes. csun.edu Cobalt(II) shows maximum binding to the resin at approximately 10 M HCl, while its affinity is negligible at concentrations below 5 M HCl. csun.edu

Voltammetric techniques are electrochemical methods that measure the current resulting from the application of a potential. libretexts.org They are particularly well-suited for the trace and ultra-trace determination of metal ions, including cobalt. indexcopernicus.comscilit.compiscience.org

Adsorptive Stripping Voltammetry (AdSV) is a highly sensitive voltammetric technique that involves a preconcentration step where the analyte is adsorbed onto the surface of the working electrode. nih.govnih.gov This preconcentration is typically achieved by forming a complex of the metal ion with a specific organic ligand that is surface-active. nih.gov The adsorbed complex is then electrochemically reduced or oxidized, and the resulting current is proportional to the concentration of the analyte in the sample. nih.gov

This method has been successfully applied to the determination of ultra-trace amounts of cobalt in various samples, including water and human hair. indexcopernicus.com A square wave cathodic adsorptive stripping voltammetric (SWCASV) method using Alizarin Red S as a complexing agent at a modified carbon paste electrode has been developed for the determination of Cobalt(II). indexcopernicus.com Optimal conditions for this method were found to be a 0.15 M phosphate (B84403) buffer at a pH of approximately 9.5. indexcopernicus.com This technique offers a very low detection limit, with a linear concentration range of 2x10⁻¹² to 6x10⁻¹¹ M. indexcopernicus.com

| Technique | Principle | Complexing Agent Example | Typical Matrix | Detection Limit |

| AdSV | Preconcentration by adsorption of a Co(II) complex | Alizarin Red S | Water, Human Hair | 2x10⁻¹² M |

| AdSV | Preconcentration by adsorption of a Co(II) complex | 2,3-butanedione-dioxime | Urine, Blood | - |

For the determination of cobalt in biological materials like urine and blood, a method involving the chelation of cobalt with 2,3-butanedione-dioxime and preconcentration by adsorption at a hanging mercury electrode has been employed. nih.gov

Characterization of Cobalt Coordination Environments and Complex Formation in Solution

The chemical behavior of cobalt in sulfate (B86663) matrices is largely governed by its coordination chemistry. Cobalt(II), the more common oxidation state in aqueous solutions, readily forms coordination complexes with a variety of ligands. semanticscholar.org In aqueous sulfate solutions, cobalt exists as the hexaaquacobalt(II) ion, [Co(H₂O)₆]²⁺, which imparts a characteristic pink color to the solution. csun.eduwikipedia.org This octahedral complex consists of a central cobalt ion surrounded by six water molecules. wikipedia.org

The coordination environment of cobalt can be significantly altered by the presence of other ligands, leading to changes in color and reactivity. For example, the addition of chloride ions to an aqueous solution of Co(II) can lead to the stepwise replacement of water molecules in the coordination sphere by chloride ions. csun.edu This results in the formation of anionic chloro-complexes, such as [CoCl₃(H₂O)]⁻ and [CoCl₄]²⁻, which are typically blue. csun.edu

The interaction of cobalt(II) ions with functional groups of ion exchangers has been studied to understand the mechanism of cobalt sorption from sulfate solutions. researchgate.net It has been found that cobalt can form complexes with nitrogen-containing amino groups on the resin, with additional bonding to carboxyl or hydroxyl groups. researchgate.net The process can be further complicated by hydrate (B1144303) formation within the ion exchanger phase. researchgate.net

Spectroscopic techniques are invaluable for characterizing the coordination environment of cobalt complexes. UV-Vis spectroscopy can be used to identify the geometry of the complex, as the electronic transitions between d-orbitals are sensitive to the ligand field. semanticscholar.orgtandfonline.com For instance, octahedral cobalt(II) complexes typically exhibit a strong absorption band in the visible region. tandfonline.com More advanced techniques like X-ray Absorption Spectroscopy (XAS) can provide detailed information about the coordination number, geometry, and the identity of the coordinating atoms. rsc.org

The formation of cobalt complexes with natural organic ligands in seawater has been studied using electrochemical methods, highlighting the importance of complexation in controlling the bioavailability of cobalt in marine environments. whoi.edu

| Cobalt Complex | Coordination Geometry | Color | Ligands |

| [Co(H₂O)₆]²⁺ | Octahedral | Pink | Water |

| [CoCl₄]²⁻ | Tetrahedral | Blue | Chloride |

| [Co(NH₃)₆]³⁺ | Octahedral | Brown | Ammonia (B1221849) |

| Co(II)-cysteine complexes | Varies | Varies | Cysteine |

Theoretical and Computational Chemistry of Cobalt Sulfate

Quantum Chemical Investigations (Density Functional Theory, Ab Initio Methods)

Quantum chemical investigations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are powerful tools for elucidating the fundamental properties of cobalt sulfate (B86663). These computational approaches allow for a detailed examination of its electronic characteristics and interactions.

Electronic Structure and Bonding Analysis